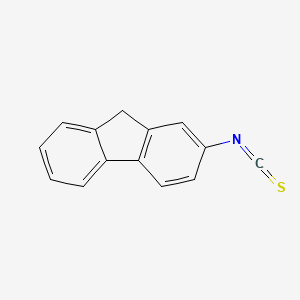

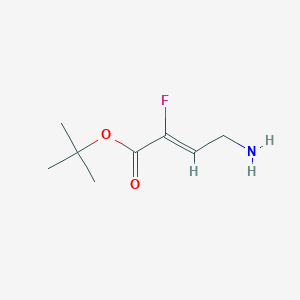

![molecular formula C17H14N4OS B2931710 1,4-dimethyl-N-(naphtho[2,1-d]thiazol-2-yl)-1H-pyrazole-5-carboxamide CAS No. 1206995-66-5](/img/structure/B2931710.png)

1,4-dimethyl-N-(naphtho[2,1-d]thiazol-2-yl)-1H-pyrazole-5-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “1,4-dimethyl-N-(naphtho[2,1-d]thiazol-2-yl)-1H-pyrazole-5-carboxamide” is a derivative of thiazole . Thiazoles are important heterocyclic compounds that exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .

Synthesis Analysis

The synthesis of thiazole derivatives, including “1,4-dimethyl-N-(naphtho[2,1-d]thiazol-2-yl)-1H-pyrazole-5-carboxamide”, involves the reaction of various substituents with the thiazole ring . The specific synthesis process for this compound is not available in the retrieved papers.Aplicaciones Científicas De Investigación

Synthesis and Biological Activity

Synthesis of Carboxamide Derivatives

Research on the synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines highlights the methodological advancements in producing compounds with potential cytotoxic activities against various cancer cell lines. These compounds have shown potency as cytotoxins, indicating their potential in cancer research and therapy (Deady et al., 2003).

Antimicrobial Activity of Pyrazolines

The synthesis and characterization of new 3,5-dinaphthyl substituted 2-pyrazolines and their antimicrobial activity against a variety of test organisms reveal the potential of such compounds in developing new antimicrobial agents. The presence of specific substituents on the naphthalene rings significantly enhances their effectiveness as antimicrobial agents (Azarifar & Shaebanzadeh, 2002).

Chemical Properties and Applications

Corrosion Inhibition

The synthesis of quinoxaline derivatives and their application as corrosion inhibitors for mild steel in acidic medium showcase a different facet of chemical applications. These compounds have demonstrated high efficiency in protecting metals from corrosion, which can be pivotal in industrial applications (Saraswat & Yadav, 2020).

Polymerization and Copolymer Applications

Research on the synthesis and characterization of novel copolymers containing pyridylazo-2-naphthoxyl groups via reversible addition–fragmentation chain transfer polymerization illustrates the potential of these compounds in creating materials for metal ion detection and analysis. This opens up avenues for research in materials science and analytical chemistry (Zhou et al., 2008).

Direcciones Futuras

Mecanismo De Acción

Target of Action

The primary targets of this compound are KCa3.1 and KCa2.3 channels in murine carotid endothelium . These channels play a crucial role in regulating the membrane potential and calcium signaling in various cell types, including vascular endothelial cells .

Mode of Action

The compound potentiates the activity of KCa3.1 and KCa2.3 channels . It stimulates these channels in vascular endothelial cells, leading to an increase in acetylcholine-induced endothelium-derived hyperpolarizing factor (EDHF) -mediated vasodilation .

Biochemical Pathways

The activation of KCa3.1 and KCa2.3 channels leads to hyperpolarization of the cell membrane, which in turn opens voltage-gated calcium channels. This results in an influx of calcium ions, triggering various downstream effects such as the release of nitric oxide and prostacyclin, both potent vasodilators .

Pharmacokinetics

Thiazoles, the class of compounds to which this molecule belongs, are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents .

Result of Action

The compound’s action on KCa3.1 and KCa2.3 channels leads to increased vasodilation, which can have various effects at the cellular level. For instance, it has been shown to reduce the proliferation of HCT-116 cells when added at a concentration of 5.3 μM . It also triggers apoptosis in these cells at the same concentration .

Propiedades

IUPAC Name |

N-benzo[g][1,3]benzothiazol-2-yl-2,4-dimethylpyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N4OS/c1-10-9-18-21(2)14(10)16(22)20-17-19-13-8-7-11-5-3-4-6-12(11)15(13)23-17/h3-9H,1-2H3,(H,19,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUZNXPKAAKZYAG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(N=C1)C)C(=O)NC2=NC3=C(S2)C4=CC=CC=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,4-dimethyl-N-(naphtho[2,1-d]thiazol-2-yl)-1H-pyrazole-5-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-bromophenyl)methylsulfanyl]-6,7-dihydro-5H-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-8-one](/img/structure/B2931630.png)

![7-[(3-Fluorophenyl)methylsulfanyl]-3-methyl-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B2931633.png)

![N-benzyl-2-{[5-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2931635.png)

![6-methoxy-N-(4-(pyridin-3-yl)thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2931638.png)

![1-(4-fluorophenyl)-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)cyclopropanecarboxamide](/img/structure/B2931640.png)

![2-cyano-3-(furan-2-yl)-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}prop-2-enamide](/img/structure/B2931645.png)

![2-[[1-[(2-Methyl-1,2,4-triazol-3-yl)methyl]piperidin-4-yl]methoxy]-6-(trifluoromethyl)pyridine](/img/structure/B2931646.png)

![N-(1,3-benzodioxol-5-ylmethyl)-3-phenyl[1,3]dioxolo[4,5-g]thieno[3,2-c]quinoline-2-carboxamide](/img/structure/B2931649.png)